molecular formula C10H18O3 B1467211 3-(Cyclohexylmethoxy)propanoic acid CAS No. 914305-97-8

3-(Cyclohexylmethoxy)propanoic acid

Cat. No. B1467211
CAS RN: 914305-97-8
M. Wt: 186.25 g/mol
InChI Key: GMZSVHMYBSEQHQ-UHFFFAOYSA-N
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Description

3-(Cyclohexylmethoxy)propanoic acid is a chemical compound . It is also known as 3-Cyclohexylpropionic acid . Its linear formula is C6H11CH2CH2CO2H . The molecular weight of this compound is 156.22 .


Synthesis Analysis

The synthesis of 3-(Cyclohexylmethoxy)propanoic acid or similar compounds has been studied extensively . For instance, 3-Cyclohexanepropionic acid can be used as a starting material in the synthesis of 2-[(1,2,4-triazol-3-yl)thio]acetamide derivatives for in vitro paraoxonase-1 (PON1) studies . It can also be used to synthesize chemical intermediates such as cyclohexanepropanenitrile, cyclohexanepropanamide, cyclohexanepropanol, and 1-oxaspiro[4.5]decan-2-one .


Molecular Structure Analysis

The molecular structure of 3-(Cyclohexylmethoxy)propanoic acid is determined by its formula, C9H16O2 . The molecular weight is 156.225 . The structure of a similar compound, 3-{[(E)-(Cyclohexylmethylene)amino]oxy}propanoic acid, has been reported with a molecular formula of C10H17NO3 and an average mass of 199.247 Da .


Chemical Reactions Analysis

The chemical reactions involving 3-(Cyclohexylmethoxy)propanoic acid or similar compounds have been explored . For example, propionic acid, a related compound, can be reduced to 1º-alcohols using Lithium aluminium hydride (LiAlH4) . Another study reported the oxidation of 1-propanol to propionic acid with hydrogen peroxide .

Scientific Research Applications

Green Chemistry and Materials Science

3-(Cyclohexylmethoxy)propanoic acid has been explored as a renewable building block in green chemistry. It enhances the reactivity of molecules towards benzoxazine ring formation, offering a sustainable alternative to phenol for imparting specific properties of benzoxazine to aliphatic –OH bearing molecules. This approach paves the way for a wide range of applications in materials science (Trejo-Machin et al., 2017).

Catalysis and Synthesis

The compound is used in catalytic processes, such as the synthesis of furoquinolinone and angelicin derivatives. This represents a novel approach to prepare these derivatives efficiently and convergently (Ye et al., 2012).

Corrosion Inhibition

3-(Cyclohexylmethoxy)propanoic acid derivatives have been studied as corrosion inhibitors for mild steel in acidic solutions. Their adsorption properties and efficacy in protecting metal surfaces highlight their potential in industrial applications (Gupta et al., 2016).

Electrochemistry

Electrochemical studies have shown the effectiveness of 3-(Cyclohexylmethoxy)propanoic acid derivatives in hydrogenation processes, particularly in the production of specific propanoic acids under varying conditions (Korotaeva et al., 2011).

Molecular Spectroscopy

In molecular spectroscopy, the compound has been investigated for its potential in the Interstellar Medium (ISM) detection. Studies involve analyzing its rotational spectrum, which aids in the search for such molecules in star-forming regions (Ilyushin et al., 2021).

Food Safety and Contact Materials

The compound's derivatives have been assessed for safety in food contact materials. Evaluations focus on their stability and potential migration levels, ensuring consumer safety in food packaging applications (Andon et al., 2011).

Chemical Production and Biomass Conversion

It is also involved in the production of important chemicals like 3-hydroxypropanoic acid (HPA) from biomass-derived levulinic acid. This showcases its role in sustainable chemical production and biomass conversion (Wu et al., 2015).

properties

IUPAC Name

3-(cyclohexylmethoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c11-10(12)6-7-13-8-9-4-2-1-3-5-9/h9H,1-8H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMZSVHMYBSEQHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)COCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Cyclohexylmethoxy)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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